molecular formula C8H10ClNO2 B1440997 2,6-Dimethylisonicotinic acid hydrochloride CAS No. 857363-49-6

2,6-Dimethylisonicotinic acid hydrochloride

Cat. No.: B1440997
CAS No.: 857363-49-6
M. Wt: 187.62 g/mol
InChI Key: NRNDZQIVNNLXFN-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of isonicotinic acid, characterized by the presence of two methyl groups at the 2 and 6 positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethylisonicotinic acid hydrochloride typically involves the reaction of 2,6-dimethylpyridine with carbon dioxide under high pressure and temperature to form the corresponding carboxylic acid. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylisonicotinic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,6-dimethylisonicotinic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of cellular processes .

Comparison with Similar Compounds

Uniqueness: 2,6-Dimethylisonicotinic acid hydrochloride is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

2,6-dimethylpyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)4-6(2)9-5;/h3-4H,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNDZQIVNNLXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693912
Record name 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857363-49-6
Record name 2,6-Dimethylpyridine-4-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2,6-dimethylisonicotinic acid tert.-butyl ester (2.37 g, 11.44 mmol) in 5 N HCl in isopropanol (40 mL) is stirred at 80° C. for 3 h. The solvent is evaporated and the crude product is purified by MPLC on silica gel (heptane:EA gradient) to give 2,6-dimethylisonicotinic acid hydrochloride as a beige resin; 1H NMR (CD3OD): δ 8.16 (s, 2H), 2.84 (s, 6H).
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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